molecular formula C10H12N4 B15276869 5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine

5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B15276869
M. Wt: 188.23 g/mol
InChI Key: ZTVUABMXVUJSIN-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the synthesis can be initiated from pyrrole, followed by a series of reactions including bromohydrazone formation, triazinium dicyanomethylide formation, and subsequent cyclization . Another method involves the use of transition metal-mediated synthesis, which provides a versatile route to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method includes the use of simple building blocks like pyrrole, chloramine, and formamidine acetate. This process has been optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-pyrrolidin-3-ylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C10H12N4/c1-3-11-5-8(1)9-2-4-14-10(9)6-12-7-13-14/h2,4,6-8,11H,1,3,5H2

InChI Key

ZTVUABMXVUJSIN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C3C=NC=NN3C=C2

Origin of Product

United States

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